N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide
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Overview
Description
N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide typically involves the reaction of 4,5-dimethylbenzo[d]thiazol-2-amine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.
Chemical Reactions Analysis
N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anti-inflammatory applications, it inhibits the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: Known for its anti-inflammatory properties.
4,5-dimethylbenzo[d]thiazol-2-amine: Used as an intermediate in the synthesis of various pharmaceuticals.
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-methylglycine: Exhibits antimicrobial activity.
The uniqueness of N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide lies in its fluorine atom, which enhances its biological activity and stability compared to other similar compounds .
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c1-9-7-8-13-14(10(9)2)18-16(22-13)20-19-15(21)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBICYVPGVJQULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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